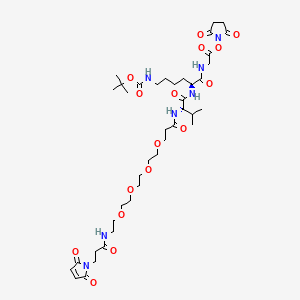
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is an organic compound with a complex structure that includes a dioxolane ring and two phenyl groups attached to a central carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol typically involves the reaction of diphenylmethanol with 2,2-dimethyl-1,3-dioxolane. The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with various enzymes makes it a candidate for developing enzyme inhibitors or activators.
Medicine
In medicine, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is investigated for its potential therapeutic properties. It is being explored as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
- ®-(2,2-dimethyl-1,3-dioxolan-4-yl)phenylmethanol
- ®-(2,2-dimethyl-1,3-dioxolan-4-yl)benzylmethanol
Uniqueness
®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and two phenyl groups. This combination of features imparts distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H20O3 |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
KPGCQRHYMXWWIM-MRXNPFEDSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


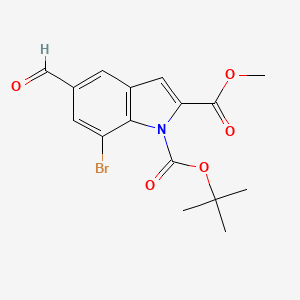
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
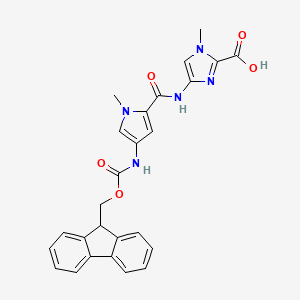
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)

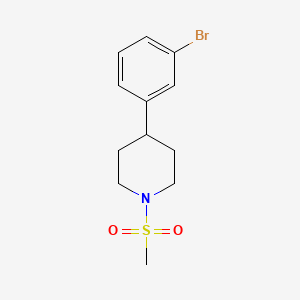
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)
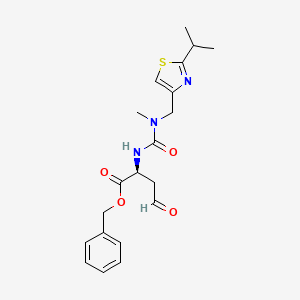

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)


